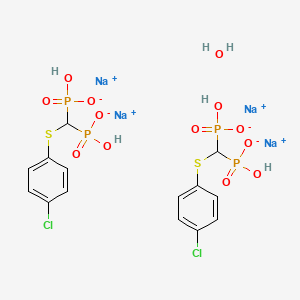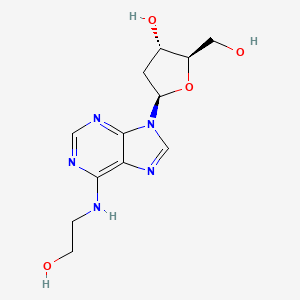
(2R,3S,5R)-5-(6-((2-羟乙基)氨基)-9H-嘌呤-9-基)-2-(羟甲基)四氢呋喃-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(2-Hydroxyethyl)-2’-deoxyadenosine: is a modified nucleoside that has garnered attention due to its unique structure and potential biological activities. This compound is a derivative of 2’-deoxyadenosine, where the amino group at the sixth position of the adenine ring is substituted with a 2-hydroxyethyl group. This modification imparts distinct chemical and biological properties to the molecule.
科学研究应用
N6-(2-Hydroxyethyl)-2’-deoxyadenosine has several applications in scientific research:
作用机制
Target of Action
N6-(2-Hydroxyethyl)-2’-deoxyadenosine (HEA) is a physiologically active compound found in Cordyceps cicadae . It has been identified as a Ca2+ antagonist , suggesting that its primary targets are likely to be calcium channels or other proteins involved in calcium signaling within the cell.
Mode of Action
HEA’s mode of action is thought to involve its interaction with these calcium channels, potentially blocking or modulating their activity . This can result in changes to intracellular calcium levels, which can have wide-ranging effects on cellular processes, given the central role of calcium as a second messenger in cell signaling.
Biochemical Pathways
HEA is involved in the regulation of oxidative stress and inflammatory responses . It has been shown to attenuate hydrogen peroxide-induced oxidative damage in PC12 cells , suggesting that it may act on biochemical pathways related to oxidative stress. Furthermore, it has been shown to suppress the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway , which is a key pathway involved in the inflammatory response.
Result of Action
The action of HEA results in a number of cellular effects. It has been shown to protect against hydrogen peroxide-induced oxidative damage in PC12 cells . This includes increasing cell viability, reducing lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP) collapse, Ca2+ overload, and reactive oxygen species (ROS) generation . Furthermore, HEA also increased the activities of antioxidant enzymes and inhibited lipid peroxidation as well as reduced interleukins 6 and 1β (IL-6 and IL-1β), tumor necrosis factor alpha (TNF-α) and NF-kB .
Action Environment
Environmental factors such as heat and light stress can influence the action of HEA. For instance, heat stress of 25 °C for 5-20 days during the late growth stage of Cordyceps cicadae significantly promoted the production of HEA . Similarly, light stress at 6000 lx for 5-20 days during the late growth stage significantly promoted the production of HEA . These environmental factors could potentially influence the efficacy and stability of HEA.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Hydroxyethyl)-2’-deoxyadenosine typically involves the modification of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with 2-bromoethanol in the presence of a base, such as sodium hydride, to introduce the 2-hydroxyethyl group at the N6 position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N6-(2-Hydroxyethyl)-2’-deoxyadenosine may involve biotechnological approaches, such as the use of microbial fermentation. Certain fungi, like Cordyceps cicadae, have been reported to produce related compounds, and similar methods could be adapted for large-scale production .
化学反应分析
Types of Reactions: N6-(2-Hydroxyethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the hydroxyl group or the adenine ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the hydroxyl position .
相似化合物的比较
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the 2-hydroxyethyl modification.
Cordycepin: Another nucleoside derivative with a similar structure but different biological activities.
Uniqueness: N6-(2-Hydroxyethyl)-2’-deoxyadenosine is unique due to its specific modification at the N6 position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent, particularly in anti-inflammatory and anti-cancer applications .
属性
IUPAC Name |
(2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAMDXBTZWMIAM-DJLDLDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
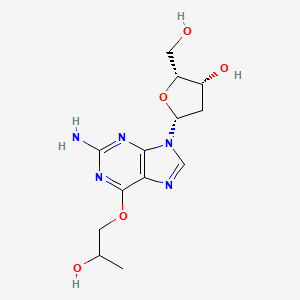

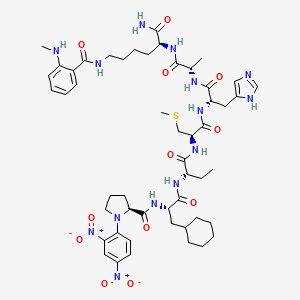
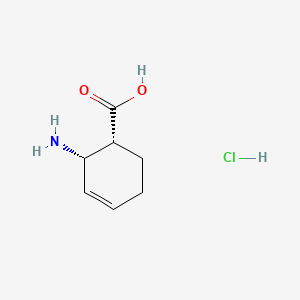
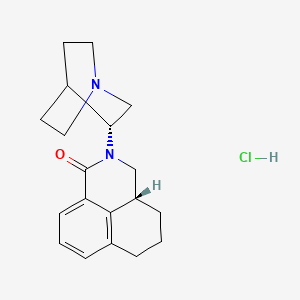
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)
